molecular formula C9H16N4 B7778184 1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine CAS No. 91272-90-1

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine

Cat. No.: B7778184
CAS No.: 91272-90-1
M. Wt: 180.25 g/mol
InChI Key: STCIOXWDMKJGAH-UHFFFAOYSA-N
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Description

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine is a heterocyclic compound that contains both a piperazine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine typically involves the reaction of 1-methylpiperazine with 1H-pyrazole-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.

    4-Methylpiperazine: A compound with a similar piperazine ring structure.

Uniqueness

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine is unique due to the combination of both piperazine and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .

Properties

IUPAC Name

1-methyl-4-(pyrazol-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-11-5-7-12(8-6-11)9-13-4-2-3-10-13/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCIOXWDMKJGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403102
Record name 1-METHYL-4-(1H-PYRAZOL-1-YLMETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91272-90-1
Record name 1-METHYL-4-(1H-PYRAZOL-1-YLMETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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